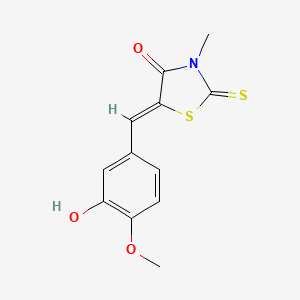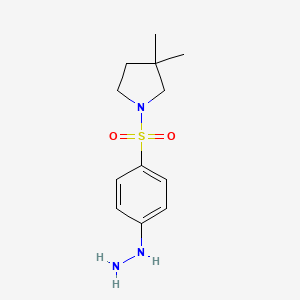![molecular formula C6H10F2N2 B14797143 2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14797143.png)
2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2,3-Difluoro-1,4-diazabicyclo[222]octane is a bicyclic compound featuring two fluorine atoms and a diazabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane typically involves difluoromethylation processes. These processes can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions. The difluoromethylation of C(sp^2)–H bonds has been accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics . Additionally, the formation of X–CF_2H bonds (where X is oxygen, nitrogen, or sulfur) can be achieved using novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods: Industrial production of (2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane may involve large-scale difluoromethylation processes using metal-based methods that can transfer CF_2H to C(sp^2) sites both in stoichiometric and catalytic modes . These methods streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .
Chemical Reactions Analysis
Types of Reactions: (2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include difluorocarbene reagents for X–H insertion reactions . The conditions for these reactions can vary, but they often involve the use of metal catalysts and specific reaction temperatures and pressures to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the difluoromethylation of C(sp^2)–H bonds can result in the formation of CF_2H-substituted heteroaromatics .
Scientific Research Applications
(2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane has several scientific research applications, including:
- Chemistry : Used in the synthesis of complex fluorinated compounds and as a reagent in various chemical reactions .
- Biology : Potential applications in bioimaging and chemosensing due to its unique chemical properties .
- Medicine : Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved efficacy and safety profiles .
- Industry : Utilized in the production of materials with specific properties, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable bonds with various atoms, such as carbon, oxygen, nitrogen, and sulfur . This stability allows it to participate in a wide range of chemical reactions, making it a valuable tool in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds:
- Trifluoromethylated Compounds : These compounds, such as α-trifluoromethylstyrene derivatives, are versatile synthetic intermediates used in the preparation of more complex fluorinated compounds .
- Difluoromethylated Compounds : Similar to (2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane, these compounds are used in various chemical reactions and have applications in pharmaceuticals and materials science .
Uniqueness: (2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane is unique due to its specific bicyclic structure and the presence of two fluorine atoms. This combination of features provides it with distinct chemical properties that make it valuable for a wide range of applications, from medicinal chemistry to industrial processes .
Properties
Molecular Formula |
C6H10F2N2 |
|---|---|
Molecular Weight |
148.15 g/mol |
IUPAC Name |
2,3-difluoro-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H10F2N2/c7-5-6(8)10-2-1-9(5)3-4-10/h5-6H,1-4H2 |
InChI Key |
CFBMNVWIJDITSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN1C(C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{2-[(5-Hydroxy-benzo[b]thiophene-3-carbonyl)-amino]-6,6-dimethyl-bicyclo[3.1.1]hept-3-yl}-hept-5-enoic acid](/img/structure/B14797061.png)
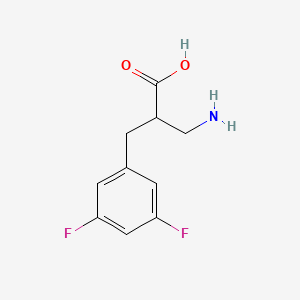
![3-[(1R,2R,4Z,6R)-4-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2,6-bis[[tert-butyl(diphenyl)silyl]oxy]-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-diphenylsilane](/img/structure/B14797076.png)
![rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14797079.png)
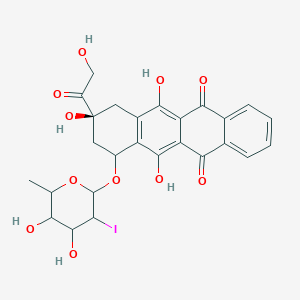
![Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B14797096.png)
![2,4-Dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14797097.png)
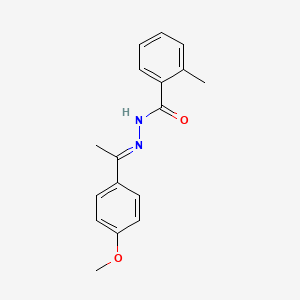
![4-Amino-N-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B14797101.png)
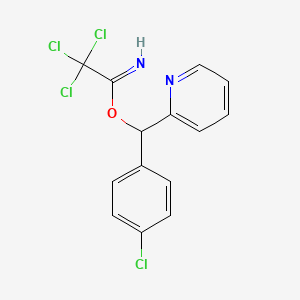

![1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14797116.png)
